molecular formula C16H18FNO B1385494 N-(2-Fluorobenzyl)-4-isopropoxyaniline CAS No. 1037144-79-8

N-(2-Fluorobenzyl)-4-isopropoxyaniline

Cat. No.: B1385494
CAS No.: 1037144-79-8
M. Wt: 259.32 g/mol
InChI Key: BSLDFYAKXSDNCD-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-4-isopropoxyaniline: is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-4-isopropoxyaniline typically involves the reaction of 2-fluorobenzyl chloride with 4-isopropoxyaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzyl)-4-isopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(2-Fluorobenzyl)-4-isopropoxyaniline is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated aniline derivatives on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structural features make it a valuable candidate for developing compounds with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties that can be exploited in various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-4-isopropoxyaniline involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The isopropoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

  • N-(2-Fluorobenzyl)-4-methoxyaniline
  • N-(2-Fluorobenzyl)-4-ethoxyaniline
  • N-(2-Fluorobenzyl)-4-propoxyaniline

Comparison: N-(2-Fluorobenzyl)-4-isopropoxyaniline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct pharmacological profiles and physicochemical properties.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-12(2)19-15-9-7-14(8-10-15)18-11-13-5-3-4-6-16(13)17/h3-10,12,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLDFYAKXSDNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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